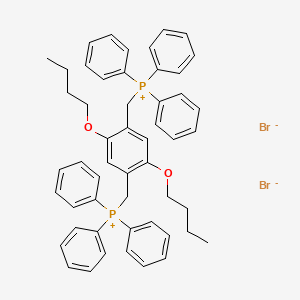
((2 5-Dibutoxy-1 4-phenylene)bis(methyl&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butoxy groups attached to a phenylene ring, which is further connected to methyl groups. Its molecular formula is C52H54Br2O2P2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) typically involves the reaction of 2,5-dibutoxy-1,4-dibromobenzene with triphenylphosphine under specific conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-1,4-phenylene bis(methyl&)
- 2,5-Diethoxy-1,4-phenylene bis(methyl&)
- 2,5-Dipropoxy-1,4-phenylene bis(methyl&)
Uniqueness
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) is unique due to its specific butoxy substituents, which confer distinct physical and chemical properties compared to its analogs. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized polymers and materials.
Propiedades
Número CAS |
229494-69-3 |
|---|---|
Fórmula molecular |
C52H54Br2O2P2 |
Peso molecular |
932.7 g/mol |
Nombre IUPAC |
[2,5-dibutoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C52H54O2P2.2BrH/c1-3-5-37-53-51-39-44(42-56(48-31-19-10-20-32-48,49-33-21-11-22-34-49)50-35-23-12-24-36-50)52(54-38-6-4-2)40-43(51)41-55(45-25-13-7-14-26-45,46-27-15-8-16-28-46)47-29-17-9-18-30-47;;/h7-36,39-40H,3-6,37-38,41-42H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
LHEGSMNQXYNSFP-UHFFFAOYSA-L |
SMILES canónico |
CCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



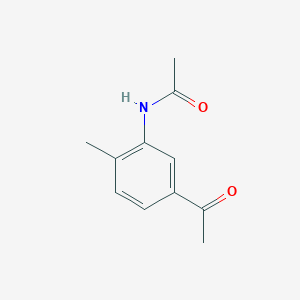
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


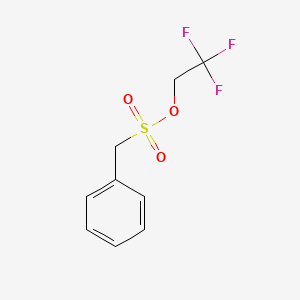


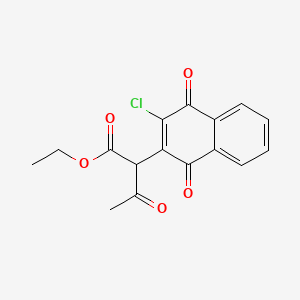
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)
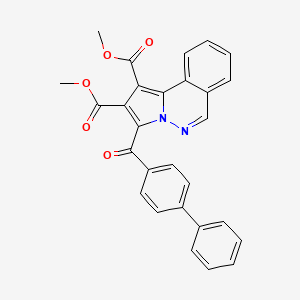
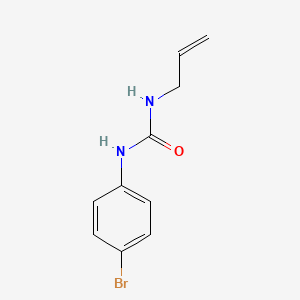

![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
